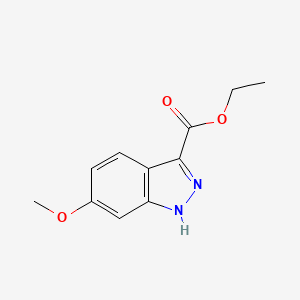

Ethyl 6-methoxy-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-methoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-5-4-7(15-2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJCYCCREWJCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669490 | |

| Record name | Ethyl 6-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858671-77-9 | |

| Record name | Ethyl 6-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight of Ethyl 6-methoxy-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Molecular Weight and Characterization of Ethyl 6-methoxy-1H-indazole-3-carboxylate

This guide provides a comprehensive technical overview of this compound, focusing on the determination and validation of its molecular weight. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical chemistry behind this important heterocyclic building block. We will move beyond a simple statement of value to explore the multi-faceted analytical approach required to establish a compound's identity with unimpeachable scientific rigor.

Introduction to this compound

This compound (CAS No. 858671-77-9) is a member of the indazole class of heterocyclic compounds.[1] Indazoles are recognized as privileged scaffolds in medicinal chemistry, frequently serving as the core structure in the development of novel therapeutic agents.[2][3] Their structural similarity to indoles allows them to act as bioisosteres, interacting with a wide range of biological targets. The indazole nucleus is a key component in compounds developed for their anti-inflammatory, anti-tumor, and kinase inhibition activities.[2][3]

Given its role as a critical intermediate in the synthesis of more complex, biologically active molecules, the unambiguous confirmation of the structure and, consequently, the molecular weight of this compound is a foundational requirement for any research or development program.[4][5]

Core Physicochemical & Structural Properties

The identity of a molecule is encapsulated by its structure, formula, and mass. These core attributes for this compound are summarized below. It is crucial to distinguish between the average molecular weight, which is based on the natural isotopic abundance of elements and used for stoichiometric calculations in the laboratory, and the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element. The latter is the value directly measured in high-resolution mass spectrometry.

| Property | Value | Source |

| Chemical Structure | (Structure based on name) | |

| CAS Number | 858671-77-9 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |

| Average Molecular Weight | 220.22 g/mol | [1] |

| Monoisotopic Mass | 220.08479 Da | (Calculated) |

| Appearance | Off-white to white solid | (Typical for this class) |

The Analytical Triad for Structural Validation

References

- 1. 858671-77-9 | this compound - Moldb [moldb.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 6-methoxy-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound with the CAS Number 858671-77-9, is a molecule of significant interest in medicinal chemistry and drug discovery.[1] Its indazole core is a privileged scaffold found in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory and anticancer properties. The methoxy and ethyl carboxylate substituents on the indazole ring play a crucial role in modulating its physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering valuable insights for its synthesis, handling, and application in research and development.

Molecular Structure and Key Identifiers

The structural integrity of a molecule is fundamental to its physical and chemical behavior. Understanding the arrangement of atoms and functional groups allows for the prediction and interpretation of its properties.

Molecular Formula: C₁₁H₁₂N₂O₃[1]

Molecular Weight: 220.22 g/mol [1]

CAS Number: 858671-77-9[1]

Below is a diagram illustrating the molecular structure of this compound.

References

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 6-methoxy-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-methoxy-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold found in a variety of biologically active molecules. The precise characterization of this compound is paramount for its application in research and development, ensuring its identity, purity, and structural integrity. This guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize this compound, offering insights into the interpretation of its spectral data and the experimental protocols for their acquisition.

The structural elucidation of novel chemical entities relies on a suite of analytical methods, with nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy standing as the cornerstones of molecular characterization. This guide will delve into the theoretical and practical aspects of each of these techniques as they apply to this compound.

Molecular Structure and Atom Numbering

The chemical structure and atom numbering scheme for this compound are presented below. This numbering is essential for the unambiguous assignment of signals in the NMR spectra.

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 6-methoxy-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 6-methoxy-1H-indazole-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize NMR spectroscopy for structural elucidation and characterization of heterocyclic compounds. The guide will delve into the theoretical basis for the expected chemical shifts and coupling constants, present a detailed, predicted spectral analysis, and provide standardized experimental protocols for acquiring high-quality ¹H NMR data. The causality behind spectral features is explained, ensuring a deep understanding of the structure-spectrum correlation.

Introduction: The Significance of this compound

This compound is a heterocyclic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Accurate structural characterization is paramount in the synthesis and development of such compounds, with ¹H NMR spectroscopy being one of the most powerful analytical techniques for this purpose. This guide will serve as a detailed reference for understanding the ¹H NMR spectral features of this specific indazole derivative.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is crucial to first understand the molecular structure and identify the different proton environments.

Figure 1: Molecular structure of this compound with proton labeling.

The molecule has several distinct sets of non-equivalent protons which will give rise to separate signals in the ¹H NMR spectrum:

-

Indazole Ring Protons: H4, H5, and H7.

-

N-H Proton: The proton attached to the nitrogen at position 1.

-

Methoxy Group Protons: The three protons of the -OCH₃ group.

-

Ethyl Ester Group Protons: The methylene (-CH₂-) and methyl (-CH₃) protons.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following table summarizes the predicted ¹H NMR spectral data for this compound. The predictions are based on established chemical shift ranges, coupling constant theory, and data from analogous compounds.[1][2] The spectrum is typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts can vary slightly depending on the solvent used.[3]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | ~13.9 | Broad Singlet | - | 1H |

| H7 | ~7.9 | Doublet | Jortho = ~8.5-9.0 Hz | 1H |

| H5 | ~7.1 | Doublet of Doublets | Jortho = ~8.5-9.0 Hz, Jmeta = ~2.0-2.5 Hz | 1H |

| H4 | ~7.5 | Doublet | Jmeta = ~2.0-2.5 Hz | 1H |

| -OCH₂CH₃ | ~4.4 | Quartet | J = ~7.1 Hz | 2H |

| -OCH₃ | ~3.9 | Singlet | - | 3H |

| -OCH₂CH₃ | ~1.4 | Triplet | J = ~7.1 Hz | 3H |

Detailed Signal Interpretation

-

N-H Proton (~13.9 ppm, Broad Singlet): The proton on the indazole nitrogen is acidic and often appears as a broad singlet at a very downfield chemical shift, typically above 13 ppm, especially in DMSO-d₆.[4] Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential exchange with residual water in the solvent.

-

Aromatic Protons (H4, H5, H7):

-

H7 (~7.9 ppm, Doublet): This proton is ortho to the electron-donating methoxy group and is part of the fused benzene ring. It is coupled only to H5, resulting in a doublet with a typical ortho coupling constant of approximately 8.5-9.0 Hz.[5]

-

H5 (~7.1 ppm, Doublet of Doublets): This proton is coupled to both H7 (ortho-coupling, J ≈ 8.5-9.0 Hz) and H4 (meta-coupling, J ≈ 2.0-2.5 Hz). This results in a doublet of doublets splitting pattern.[5][6]

-

H4 (~7.5 ppm, Doublet): This proton is only coupled to H5 through a meta-relationship, giving a doublet with a small coupling constant of around 2.0-2.5 Hz.[6]

-

-

Methoxy Protons (-OCH₃, ~3.9 ppm, Singlet): The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet. Their chemical shift is in the typical range for an aromatic methoxy group.

-

Ethyl Ester Protons (-OCH₂CH₃):

-

Methylene Protons (-OCH₂-, ~4.4 ppm, Quartet): These two protons are adjacent to the three protons of the methyl group. Following the n+1 rule, their signal is split into a quartet (3+1=4 lines) with a coupling constant of about 7.1 Hz. The electronegative oxygen atom deshields these protons, shifting them downfield.

-

Methyl Protons (-CH₃, ~1.4 ppm, Triplet): These three protons are adjacent to the two protons of the methylene group. Their signal is split into a triplet (2+1=3 lines) with the same coupling constant of approximately 7.1 Hz. This signal appears in the upfield region of the spectrum, which is characteristic of alkyl protons.

-

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

Figure 2: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

For quantitative measurements, add a known amount of an internal standard, such as tetramethylsilane (TMS).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

-

Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.

-

Tune and match the probe for the ¹H frequency to ensure efficient power transfer.

-

-

Data Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse is often used for routine spectra to allow for a shorter relaxation delay. For quantitative analysis, a 90° pulse with a longer delay is necessary.

-

Acquisition Time (AT): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.

-

Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the area under each peak to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

-

Trustworthiness and Self-Validation

The interpretation of the ¹H NMR spectrum of this compound is a self-validating process. The consistency of the data—chemical shifts, integration values, and coupling patterns—provides a high degree of confidence in the structural assignment.

Figure 3: Logical flow for the self-validation of the ¹H NMR spectral interpretation.

For instance, the integration of the signals should correspond to the number of protons in each group (1:1:1:1:2:3:3). The coupling constants observed in the aromatic region must be consistent with the substitution pattern. The quartet and triplet of the ethyl group must have the same coupling constant, confirming their proximity.

Conclusion

This technical guide provides a thorough and expert-level interpretation of the ¹H NMR spectrum of this compound. By understanding the principles behind chemical shifts, coupling constants, and signal multiplicities, researchers can confidently utilize ¹H NMR spectroscopy for the structural verification and purity assessment of this important class of heterocyclic compounds. The provided experimental protocol serves as a robust starting point for acquiring high-quality spectral data, ensuring accuracy and reproducibility in research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 6-methoxy-1H-indazole-3-carboxylate

Foreword: The Structural Significance of Substituted Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with diverse biological activities. Ethyl 6-methoxy-1H-indazole-3-carboxylate, the subject of this guide, is a key intermediate in the synthesis of more complex drug candidates. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the rational design of new therapeutic entities. Among the arsenal of analytical techniques available for structural elucidation, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon-by-carbon map of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of this compound, grounded in established principles of NMR spectroscopy and supported by data from analogous structures.

Molecular Structure and Carbon Environment Analysis

To interpret the 13C NMR spectrum of this compound, we must first dissect its structure to identify all unique carbon environments. The molecule consists of a substituted indazole core and an ethyl carboxylate group at the 3-position.

Figure 1: Molecular structure of this compound with atom numbering.

The molecule possesses 11 unique carbon atoms, which will each give rise to a distinct signal in the 13C NMR spectrum:

-

Indazole Core Carbons: C3, C3a, C4, C5, C6, C7, and C7a.

-

Ethyl Carboxylate Group Carbons: The carbonyl carbon (C=O), the methylene carbon (-CH2-), and the methyl carbon (-CH3).

-

Methoxy Group Carbon: The methyl carbon (-OCH3).

Predicted 13C NMR Chemical Shifts and Rationale

The chemical shift of a carbon nucleus is highly sensitive to its electronic environment. Electron-withdrawing groups deshield the nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, shifting its signal to a lower chemical shift (upfield). Based on established substituent effects and data from similar compounds, we can predict the approximate chemical shifts for each carbon in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~162 | The carbonyl carbon of an ester is highly deshielded due to the electronegativity of the two attached oxygen atoms. For 3-ethoxycarbonyl-1H-indazole, this carbon appears at 162.33 ppm.[1] |

| C6 | ~158 | The C6 carbon is directly attached to the electron-donating methoxy group, which strongly deshields it through resonance and inductive effects. |

| C3 | ~141 | This carbon is part of the pyrazole ring and is deshielded by the adjacent nitrogen atoms and the attached electron-withdrawing carboxylate group. In 3-ethoxycarbonyl-1H-indazole, C3 is observed at 140.93 ppm.[1] |

| C7a | ~139 | This is a bridgehead carbon deshielded by the adjacent nitrogen atom (N1). |

| C3a | ~123 | A bridgehead carbon, its chemical shift is influenced by both the benzene and pyrazole ring systems. |

| C4 | ~122 | An aromatic carbon, its chemical shift is influenced by the overall electron distribution in the benzene ring. |

| C5 | ~115 | This carbon is ortho to the electron-donating methoxy group, which causes a shielding effect. |

| C7 | ~95 | This carbon is also ortho to the electron-donating methoxy group, leading to significant shielding and a characteristically upfield shift. |

| -CH2- | ~61 | The methylene carbon of the ethyl group is attached to an electronegative oxygen atom, causing a downfield shift. In 3-ethoxycarbonyl-1H-indazole, this carbon is at 60.28 ppm.[1] |

| -OCH3 | ~56 | The methoxy carbon is in a typical range for such groups attached to an aromatic ring. Aromatic methoxy groups generally appear around 55-56 ppm.[2] |

| -CH3 | ~14 | The terminal methyl carbon of the ethyl group is in a typical aliphatic region, shielded from strong electronic effects. In 3-ethoxycarbonyl-1H-indazole, this carbon resonates at 14.27 ppm.[1] |

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve 20-30 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and match the 13C probe.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A range of 0 to 220 ppm is sufficient to cover all expected carbon signals.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).

-

Figure 2: Experimental workflow for 13C NMR data acquisition.

Advanced NMR Techniques for Complete Structural Assignment

While the predicted chemical shifts provide a strong basis for assigning the 13C NMR spectrum, unambiguous assignment often requires the use of two-dimensional (2D) NMR techniques.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon signals with the signals of directly attached protons. It is invaluable for assigning the protonated carbons (C4, C5, C7, -CH2-, -CH3, and -OCH3).

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between carbons and protons that are two or three bonds apart. HMBC is crucial for assigning the quaternary carbons (C3, C3a, C6, C7a, and C=O) by observing their long-range couplings to nearby protons. For instance, the C=O carbon should show a correlation to the -CH2- protons, and the C6 carbon should correlate with the -OCH3 protons.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): While primarily a 1H-1H correlation experiment, NOESY can provide through-space correlations that can help to confirm assignments and provide information about the molecule's conformation.

Conclusion

The 13C NMR spectrum of this compound is a rich source of structural information. A detailed analysis of the chemical shifts, supported by established principles and data from related compounds, allows for a confident assignment of all eleven carbon signals. For researchers and professionals in drug development, a thorough understanding of this analytical data is not merely an academic exercise; it is a critical component of ensuring the identity, purity, and quality of this important synthetic intermediate. The application of advanced 2D NMR techniques can further solidify these assignments, providing a complete and unambiguous structural characterization.

References

Mass spectrometry of Ethyl 6-methoxy-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 6-methoxy-1H-indazole-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] As a key building block for more complex bioactive molecules, its unambiguous structural characterization is paramount.[1][2] This document, intended for researchers, analytical scientists, and drug development professionals, details the core principles of ionization and fragmentation, offers predictive pathways for both soft and hard ionization techniques, and presents validated experimental protocols for its analysis. By elucidating the causality behind its mass spectral fragmentation, this guide serves as an authoritative resource for method development, structural confirmation, purity assessment, and metabolite identification studies involving this class of compounds.

Introduction to this compound

This compound is a member of the indazole class of bicyclic heteroaromatic compounds. Indazoles are a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2]

The precise characterization of intermediates like this compound is a critical step in the synthesis of novel therapeutic agents. Mass spectrometry (MS) provides an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities. Understanding its behavior under various MS conditions is essential for confirming its identity, assessing its purity, and identifying potential metabolites in later-stage development.

Compound Profile:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 858671-77-9 | [3] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [3] |

| Molecular Weight | 220.22 g/mol | [3] |

| Monoisotopic Mass | 220.0848 g/mol | Calculated |

Core Principles of Mass Spectrometric Analysis

The selection of an appropriate ionization technique is the most critical decision in the mass spectrometric analysis of a molecule like this compound. The choice dictates whether the primary information obtained will be the molecular weight or detailed structural data derived from fragmentation.

Ionization Technique Selection: A Causal Approach

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is the method of choice for initial characterization via Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] It excels at generating intact protonated molecules, typically [M+H]⁺, by spraying a solution of the analyte into a strong electric field.[5][6] This process minimizes in-source fragmentation, making it ideal for unambiguous molecular weight determination and serving as the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments. For a moderately polar molecule like an indazole ester, ESI provides a robust and reliable ionization pathway.

-

Electron Impact (EI): In contrast, EI is a "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS).[7] The analyte, in a gaseous state, is bombarded with high-energy electrons (commonly 70 eV), causing the ejection of a valence electron to form a radical cation, M•⁺.[7] This high internal energy leads to extensive and reproducible fragmentation, creating a unique fingerprint that is highly valuable for structural elucidation and library matching.[8] The primary trade-off is the potential for the molecular ion to be of low abundance or entirely absent.[8]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative for compounds that are not easily ionized by ESI, particularly for less polar, neutral molecules.[7] It uses a corona discharge to ionize a solvent spray, which in turn ionizes the analyte molecules via chemical reactions (e.g., proton transfer).[7]

For a comprehensive analysis, employing both ESI for molecular weight confirmation and EI for detailed structural fingerprinting is the recommended strategy.

Predicted Fragmentation Pathways and Spectral Interpretation

The structural features of this compound—the indazole core, the methoxy substituent, and the ethyl carboxylate group—each contribute to its characteristic fragmentation pattern.

ESI Fragmentation Pathway (via Collision-Induced Dissociation)

In a typical LC-MS/MS experiment, the protonated molecule [M+H]⁺ (m/z 221.09) is isolated and subjected to collision-induced dissociation (CID). The primary fragmentation routes are centered on the labile ethyl ester group and the stable indazole ring.

-

Loss of Ethylene (C₂H₄): A common rearrangement for ethyl esters, leading to the formation of the 6-methoxy-1H-indazole-3-carboxylic acid ion.

-

[M+H]⁺ (m/z 221.09) → [M+H - C₂H₄]⁺ (m/z 193.06)

-

-

Loss of Ethanol (C₂H₅OH): Involves the cleavage of the C-O bond of the ester, resulting in a highly stable acylium ion. This is often a dominant fragmentation pathway for indazole esters and amides.[9][10]

-

[M+H]⁺ (m/z 221.09) → [M+H - C₂H₅OH]⁺ (m/z 175.05)

-

-

Subsequent Ring Fragmentation: The resulting 6-methoxy-indazole-3-acylium ion (m/z 175.05) can undergo further fragmentation, typically by losing carbon monoxide (CO).

-

m/z 175.05 → [C₈H₇N₂O]⁺ (m/z 147.06)

-

EI Fragmentation Pathway

EI fragmentation is more complex and begins with the molecular ion radical, M•⁺ (m/z 220.08).

-

α-Cleavage: The most favorable initial cleavage is the loss of the ethoxy radical (•OC₂H₅) to form the same stable acylium ion seen in ESI. This fragment is often the base peak.

-

M•⁺ (m/z 220.08) → [M - •OC₂H₅]⁺ (m/z 175.05)

-

-

Loss of Ethyl Radical (•C₂H₅): Cleavage of the ester C-C bond can lead to the loss of an ethyl radical.

-

M•⁺ (m/z 220.08) → [M - •C₂H₅]⁺ (m/z 191.05)

-

-

Indazole Core Fragmentation: The acylium ion (m/z 175.05) fragments further. A characteristic fragmentation of the indazole core involves the loss of CO followed by HCN, or rearrangement.[9][11] A key ion reported for indazole cores is the methylidene-indazolium ion.[9]

-

m/z 175.05 → [C₈H₇N₂O]⁺ (m/z 147.06) [Loss of CO]

-

m/z 147.06 → [C₇H₄NO]⁺ (m/z 118.03) [Loss of N₂H/rearrangement]

-

Experimental Protocols

The following protocols are designed to be self-validating, providing a robust starting point for analysis.

Protocol 1: LC-MS/MS Analysis with ESI

This protocol is optimized for molecular weight confirmation and structural analysis via CID.

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation [M+H]⁺ in positive ion mode.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode 1 (Full Scan): Scan a mass range of m/z 100-500 to detect the [M+H]⁺ ion at m/z 221.09.

-

Scan Mode 2 (Tandem MS - Product Ion Scan): Isolate the precursor ion m/z 221.09 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 40 psi

-

-

Protocol 2: GC-MS Analysis with EI

This protocol is designed to generate a reproducible fragmentation fingerprint for structural confirmation and library comparison.

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in a volatile solvent such as ethyl acetate or dichloromethane.

-

Dilute as necessary to a final concentration of 10-100 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Hold at 100 °C for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes. This program ensures good peak shape and separation from solvent and potential impurities.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Ion Source Energy: 70 eV. This is a universal standard that allows for spectral comparison across different instruments and databases.[7]

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-400.

-

Summary of Predicted Data

This table summarizes the key ions expected from the mass spectrometric analysis, providing a quick reference for data interpretation.

| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| ESI-MS/MS | 221.09 [M+H]⁺ | 193.06 | Loss of Ethylene (C₂H₄) |

| 175.05 | Loss of Ethanol (C₂H₅OH) | ||

| 147.06 | Loss of C₂H₅OH and CO | ||

| EI-MS | 220.08 M•⁺ | 175.05 | Loss of Ethoxy Radical (•OC₂H₅) |

| 191.05 | Loss of Ethyl Radical (•C₂H₅) | ||

| 147.06 | Loss of •OC₂H₅ and CO | ||

| 118.03 | Indazole core fragment |

Bolded fragments represent predicted high-abundance ions.

Applications in Drug Development

-

Structural Confirmation: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of the molecular ion to four decimal places, allowing for the confident determination of the elemental formula (C₁₁H₁₂N₂O₃).[12] The fragmentation patterns described above then serve to confirm the connectivity of the atoms.

-

Purity Analysis: The chromatographic separation inherent in LC-MS and GC-MS allows for the detection and potential identification of synthesis-related impurities, such as starting materials, by-products from incomplete reactions, or isomers (e.g., N² vs. N¹ alkylation products).[13]

-

Metabolite Identification: The fragmentation pathways established for the parent drug are crucial for identifying metabolites in in vitro (e.g., liver microsome) or in vivo studies.[10] Common metabolic transformations for this molecule would include:

-

Ester Hydrolysis: Loss of the ethyl group (-C₂H₄), resulting in the carboxylic acid metabolite (m/z 192.05). This would be readily identified by a mass shift of -28 Da.

-

O-Demethylation: Loss of the methoxy group's methyl radical, forming a phenol (mass shift of -14 Da).

-

Hydroxylation: Addition of an oxygen atom to the aromatic ring or alkyl chain (+16 Da mass shift). The fragmentation pattern of the hydroxylated product can often help pinpoint the location of the modification.

-

Conclusion

The mass spectrometric analysis of this compound is a powerful and multifaceted tool for the modern pharmaceutical scientist. By leveraging both soft (ESI) and hard (EI) ionization techniques, one can obtain a complete picture of the molecule, from its definitive molecular weight to its detailed structural fingerprint. The predictable fragmentation pathways, primarily driven by the lability of the ethyl ester and the stability of the indazole acylium ion, provide a solid foundation for confident structural elucidation, purity assessment, and the challenging task of metabolite identification. The protocols and predictive data within this guide offer an authoritative framework for the robust and reliable characterization of this important class of heterocyclic building blocks.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 858671-77-9 | this compound - Moldb [moldb.com]

- 4. youtube.com [youtube.com]

- 5. web.uvic.ca [web.uvic.ca]

- 6. as.uky.edu [as.uky.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. diva-portal.org [diva-portal.org]

Solubility of Ethyl 6-methoxy-1H-indazole-3-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 6-methoxy-1H-indazole-3-carboxylate in Organic Solvents

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its utility in the synthesis of bioactive molecules hinges on a thorough understanding of its physicochemical properties, among which solubility is paramount.[2][3] The solubility of an active pharmaceutical ingredient (API) or intermediate in various organic solvents is a critical factor that influences reaction kinetics, purification strategies (such as crystallization), and formulation development.[4][5] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and drug development professionals.

1. Molecular Structure and its Implications for Solubility

To understand the solubility of this compound, we must first analyze its molecular structure. The molecule, with the chemical formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol , is comprised of several key functional groups that dictate its polarity and potential for intermolecular interactions.[1]

-

Indazole Core: The bicyclic aromatic indazole ring is a polar moiety due to the presence of two nitrogen atoms.[6][7] The nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor.

-

Methoxy Group (-OCH₃): The ether linkage introduces polarity and the oxygen atom can act as a hydrogen bond acceptor.

-

Ethyl Carboxylate Group (-COOCH₂CH₃): The ester group is polar and contains hydrogen bond acceptors (the oxygen atoms).

-

Aromatic Ring and Ethyl Group: The benzene portion of the indazole ring and the ethyl group of the ester are nonpolar.

This combination of polar and nonpolar regions suggests that this compound is a molecule of intermediate polarity . This structural analysis is the foundation for predicting its solubility in various organic solvents based on the principle of "like dissolves like".[8][9] Polar solvents are expected to be more effective at dissolving polar solutes, and nonpolar solvents for nonpolar solutes.[10]

2. Theoretical Framework: Predicting Solubility

In the absence of established experimental data, a predictive approach based on solvent properties is a valuable starting point for experimental design. Organic solvents can be broadly categorized based on their polarity.[11]

Table 1: Common Organic Solvents and Their Properties

| Solvent | Polarity Index | Type | Predicted Solubility of this compound | Rationale |

| Hexane | 0.1 | Nonpolar | Low | The nonpolar nature of hexane will not effectively solvate the polar indazole ring and ester group.[8] |

| Toluene | 2.4 | Nonpolar (Aromatic) | Low to Medium | The aromatic character of toluene may offer some interaction with the indazole ring, but its overall nonpolar nature will limit solubility. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Medium to High | DCM's polarity is suitable for solvating molecules with moderate polarity. It does not engage in hydrogen bonding but can interact via dipole-dipole forces. |

| Acetone | 5.1 | Polar Aprotic | High | Acetone is a strong polar aprotic solvent that can effectively solvate the ester and methoxy groups. |

| Ethyl Acetate | 4.4 | Polar Aprotic | High | As an ester itself, ethyl acetate shares structural similarity with the solute's functional group, which should promote solubility. |

| Isopropanol | 3.9 | Polar Protic | Medium to High | As a protic solvent, isopropanol can engage in hydrogen bonding with the solute, which should enhance solubility.[12] |

| Ethanol | 4.3 | Polar Protic | High | Similar to isopropanol, ethanol's ability to hydrogen bond makes it a good candidate for dissolving the target compound. |

| Methanol | 5.1 | Polar Protic | High | Methanol is a highly polar protic solvent and is expected to be an excellent solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[10] |

3. Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[13][14] This technique involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

3.1. The Shake-Flask Method

This method ensures that the system reaches equilibrium between the undissolved solid and the dissolved solute, providing a measure of thermodynamic solubility.[15]

Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Protocol:

-

Preparation of the Sample: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.[14]

-

Addition of Solvent: Add a known volume of the organic solvent to be tested into the vial.

-

Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. For more effective separation, centrifuge the vial.

-

Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining micro-particulates.[16]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[17][18]

3.2. Quantitative Analysis by HPLC-UV

HPLC is a precise and widely used method for quantifying the concentration of a solute in a saturated solution.[16][17]

HPLC Analysis Workflow

Caption: HPLC Workflow for Solubility Quantification.

Step-by-Step HPLC Protocol:

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase) that provides good separation and a sharp peak for this compound. The mobile phase will depend on the column and the solute's properties.[18]

-

Preparation of Standards: Prepare a stock solution of the compound in the chosen solvent at a known concentration. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. This curve should be linear in the desired concentration range.[17]

-

Sample Analysis: Inject the diluted sample from the shake-flask experiment into the HPLC and record the peak area.

-

Calculation of Solubility: Use the calibration curve to determine the concentration of the diluted sample. Then, calculate the original solubility in the saturated solution by multiplying the result by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

4. Trustworthiness and Self-Validation in the Protocol

The described protocol has several self-validating steps to ensure the trustworthiness of the results:

-

Visual Confirmation of Excess Solid: Before and after the equilibration period, there should be visible undissolved solid in the vial, confirming that the solution is indeed saturated.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.[19]

-

Linearity of Calibration Curve: A strong linear correlation (R² > 0.99) in the HPLC calibration curve confirms the reliability of the quantification method.

References

- 1. 858671-77-9 | this compound - Moldb [moldb.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. d-nb.info [d-nb.info]

- 5. improvedpharma.com [improvedpharma.com]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubility factors when choosing a solvent [labclinics.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

- 16. researchgate.net [researchgate.net]

- 17. pharmaguru.co [pharmaguru.co]

- 18. researchgate.net [researchgate.net]

- 19. downloads.regulations.gov [downloads.regulations.gov]

The Strategic Role of Ethyl 6-methoxy-1H-indazole-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Abstract

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities.[1] Within this important class of heterocycles, Ethyl 6-methoxy-1H-indazole-3-carboxylate emerges as a pivotal building block, offering a strategic entry point for the synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the multifaceted applications of this compound in drug discovery. We will delve into its crucial role as a synthetic intermediate in the development of targeted therapies, including kinase inhibitors, ion channel modulators, and receptor antagonists, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their quest for novel therapeutics.

Introduction: The Ascendancy of the Indazole Nucleus in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental to the development of a vast range of pharmaceuticals.[1] Among these, the indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, has garnered significant attention for its wide spectrum of pharmacological activities.[2] The structural rigidity and the presence of hydrogen bond donors and acceptors in the indazole nucleus allow for high-affinity interactions with various biological targets. This has led to the development of several marketed drugs containing the indazole core, such as the anti-inflammatory agent Bendazac and the tyrosine kinase inhibitor Pazopanib.[1]

This compound represents a strategically functionalized derivative within this important class of compounds. The ester group at the 3-position serves as a versatile handle for the introduction of diverse functionalities, most commonly through amide bond formation. The methoxy group at the 6-position can influence the electronic properties and metabolic stability of the molecule, and provides a potential site for further modification. This unique combination of features makes this compound a highly valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of the indazole-3-carboxylic acid core followed by esterification.

Synthesis of the Precursor: 6-methoxy-1H-indazole-3-carboxylic acid

A reliable method for the synthesis of 6-methoxy-1H-indazole-3-carboxylic acid starts from the commercially available 6-methoxyisatin.[3] The reaction proceeds via a ring-opening and re-cyclization sequence.

Experimental Protocol:

Step 1: Ring Opening of 6-methoxyisatin

-

In a round-bottom flask, suspend 6-methoxyisatin (1 equivalent) in a 1N aqueous solution of sodium hydroxide.

-

Heat the mixture to 50°C for 30 minutes to facilitate the ring opening, resulting in a burgundy-colored solution.

-

Cool the reaction mixture to 0°C.

Step 2: Diazotization and Reductive Cyclization

-

To the cooled solution from Step 1, add a pre-cooled (0°C) aqueous solution of sodium nitrite (1 equivalent).

-

In a separate vessel, prepare a vigorously stirred solution of sulfuric acid in water at 0°C.

-

Slowly add the sodium nitrite-containing solution from the previous step to the sulfuric acid solution, ensuring the temperature remains at 0°C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0°C.

-

Prepare a cold (0°C) solution of tin(II) chloride dihydrate (2.4 equivalents) in concentrated hydrochloric acid.

-

Add the tin(II) chloride solution to the reaction mixture over 10 minutes and continue stirring for 1 hour at 0°C.

-

The precipitated solid, 6-methoxy-1H-indazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried. The product is typically of sufficient purity for the next step.[3]

Causality of Experimental Choices:

-

The initial heating with sodium hydroxide facilitates the hydrolysis of the lactam in 6-methoxyisatin.

-

The subsequent diazotization with sodium nitrite in an acidic medium converts the primary amine to a diazonium salt.

-

The use of tin(II) chloride, a mild reducing agent, promotes the reductive cyclization to form the indazole ring system. Maintaining a low temperature throughout the diazotization and reduction steps is crucial to prevent the decomposition of the unstable diazonium intermediate.

Fischer Esterification to Yield this compound

The final step involves the classic Fischer esterification of the carboxylic acid precursor with ethanol in the presence of an acid catalyst.[3][4]

Experimental Protocol:

-

Suspend 6-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture until the starting material is consumed (monitoring by TLC).

-

Cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Self-Validating System:

The purity of the final product should be confirmed by a combination of techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectroscopic data, based on analogous compounds, would confirm the presence of the ethyl ester and the methoxy-indazole core.

Spectroscopic Characterization

-

¹H NMR: An ethyl group signal (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons on the indazole ring, a singlet for the methoxy group protons around 3.9 ppm, and a broad singlet for the N-H proton.

-

¹³C NMR: Signals for the ester carbonyl, the ethyl group carbons, the methoxy carbon, and the aromatic carbons of the indazole ring.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O stretching of the ester, and C-O stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules

This compound is a versatile intermediate that serves as a starting point for the synthesis of a wide range of biologically active molecules. Its primary utility lies in the facile conversion of the ethyl ester to a carboxamide, which is a common pharmacophore in many drug candidates.

Synthesis of Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy

Recent research has highlighted the role of the prostaglandin E2 (PGE2)/EP4 receptor signaling pathway in promoting an immunosuppressive tumor microenvironment.[6] Antagonists of the EP4 receptor are therefore being investigated as promising agents for cancer immunotherapy.[7][8] this compound (or its methyl ester analogue) is a key starting material in the synthesis of potent and selective EP4 receptor antagonists.[7]

Synthetic Workflow:

The general synthetic strategy involves the N-alkylation of the indazole ring followed by hydrolysis of the ester and subsequent amide coupling with a suitable amine.

Caption: Synthetic workflow for Prostanoid EP4 Receptor Antagonists.

Causality of Experimental Choices:

The N-alkylation step is crucial for modulating the pharmacokinetic properties and target engagement of the final compound. The choice of the alkylating agent allows for the introduction of diverse substituents to explore the SAR. The subsequent hydrolysis of the ester to the corresponding carboxylic acid is necessary for the amide coupling reaction. Standard peptide coupling reagents like HATU or EDC/HOBt are typically employed for the efficient formation of the amide bond.[9]

Quantitative Data for EP4 Receptor Antagonists:

| Compound ID | Target | IC₅₀ (nM) | Reference |

| 14 | Prostanoid EP4 Receptor | Single-digit nanomolar | [6][7] |

Development of p21-Activated Kinase 1 (PAK1) Inhibitors for Cancer Therapy

The p21-activated kinase 1 (PAK1) is a serine/threonine kinase that is aberrantly activated in various cancers and plays a key role in cell proliferation, survival, and motility.[10][11] Consequently, PAK1 has emerged as an attractive target for anticancer drug discovery.[12] Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective PAK1 inhibitors.[10][12]

Signaling Pathway:

Caption: Simplified PAK1 signaling pathway in cancer metastasis.

The synthesis of these inhibitors often starts from an appropriately substituted 1H-indazole-3-carboxylic acid, which can be readily obtained from this compound via hydrolysis.

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed that the inhibitory activity and selectivity of these compounds are highly dependent on the substituents on the carboxamide nitrogen and the indazole ring.[10] Specifically, the introduction of a hydrophobic group that can occupy a deep back pocket of the kinase and a hydrophilic group that extends into the solvent-exposed region are critical for high potency.[10]

Quantitative Data for PAK1 Inhibitors:

| Compound ID | Target | IC₅₀ (nM) | Reference |

| 30l | PAK1 | 9.8 | [10][12] |

| 87d | PAK1 | 16 | [11] |

Modulation of Calcium-Release Activated Calcium (CRAC) Channels

Calcium-release activated calcium (CRAC) channels are crucial for the function of immune cells, and their dysregulation is implicated in autoimmune disorders.[13][14] Indazole-3-carboxamides have been identified as potent blockers of CRAC channels, making them promising candidates for the development of novel immunomodulatory agents.[13][14]

Mechanism of Action:

These compounds are thought to act as pore blockers of the Orai channel, the pore-forming subunit of the CRAC channel.[15] Interestingly, the regiochemistry of the amide linker is critical for activity. The indazole-3-carboxamide regioisomer is active, while the reverse amide isomer is inactive, highlighting the specific structural requirements for binding to the channel.[13][14]

Quantitative Data for CRAC Channel Blockers:

| Compound ID | Target | IC₅₀ (µM) | Reference |

| 12d | CRAC Channel | Sub-micromolar | [13][14] |

| 4k | CRAC Channel | 4.9 | [16] |

Conclusion and Future Perspectives

This compound has firmly established its position as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of functional groups provide a robust platform for the generation of diverse libraries of compounds targeting a wide range of biological pathways. The successful application of this scaffold in the development of potent inhibitors of PAK1, CRAC channels, and EP4 receptors underscores its significance in the ongoing search for novel therapeutics for cancer and autoimmune diseases.

Future research in this area will likely focus on further exploring the chemical space around the indazole-3-carboxamide core. The development of novel synthetic methodologies for the functionalization of the indazole ring will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases continues to grow, the strategic application of versatile building blocks like this compound will remain a critical component of successful drug discovery endeavors.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]

- 16. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets of Ethyl 6-methoxy-1H-indazole-3-carboxylate derivatives

An In-Depth Technical Guide to the Therapeutic Targets of Ethyl 6-methoxy-1H-indazole-3-carboxylate Derivatives

Abstract

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2] Its unique electronic and structural properties make it an ideal hinge-binding motif for enzymes, particularly protein kinases. This guide provides an in-depth technical analysis of the most promising therapeutic targets for derivatives of this compound. We synthesize evidence from the literature to build a strong rationale for investigating two primary target classes: protein kinases in oncology and key enzymes in inflammatory pathways. For each class, we present a logical investigational workflow, from initial screening to cellular validation, complete with detailed experimental protocols and data presentation formats. Furthermore, we briefly explore emerging targets in neuromodulation and immunotherapy to provide a comprehensive view of the therapeutic landscape for this promising chemical series.

Part 1: The Indazole Core - A Foundation for Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern drug design.[3] Its thermodynamic stability and capacity for diverse substitutions at multiple positions have made it a favored scaffold for developing potent and selective modulators of biological targets.[4] Several highly successful commercial drugs, including the multi-kinase inhibitors Pazopanib (for renal cell carcinoma) and Axitinib (for renal cell carcinoma), feature the indazole core, underscoring its clinical and commercial relevance.[1][5]

The subject of this guide, the this compound scaffold, possesses specific substitutions that are critical for directing biological activity.

-

The 6-Methoxy Group : This electron-donating group can influence the molecule's overall electronic properties, solubility, and metabolic stability. Its position is analogous to substitutions seen in other bioactive indazoles, suggesting it can play a role in anchoring the molecule within a target's binding pocket.

-

The 3-Carboxylate Group : The ester at the C3 position is a key site for interaction or further chemical modification. Derivatives such as indazole-3-carboxamides have been developed as potent and selective inhibitors of specific enzymes like p21-activated kinase 1 (PAK1).[6] Furthermore, the parent molecule, 6-Methoxy-1H-indazole-3-carboxylic acid, is a known building block for creating novel anti-inflammatory and anticancer agents, highlighting the importance of this position.[7]

These features suggest that derivatives of this scaffold are pre-disposed to interact with ATP-binding sites or other polar pockets in enzymes, making kinases and inflammatory cascade enzymes primary classes for target investigation.

Part 2: Prime Target Class I - Protein Kinases in Oncology

The indazole scaffold is a proven bioisostere for structures that bind to the adenine region of the ATP-binding pocket of protein kinases.[8] This mimicry allows indazole derivatives to act as competitive inhibitors, blocking downstream signaling pathways that are often hyperactivated in cancer. The wide success of indazole-based kinase inhibitors makes this target class the most logical starting point for any investigation.[5]

Key Kinase Families for Investigation

-

VEGFR/FGFR (Angiogenesis Receptors) : Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are critical drivers of tumor angiogenesis. Their inhibition is a clinically validated anti-cancer strategy. Given that Pazopanib and Axitinib target VEGFR and that specific indazole derivatives have been designed to inhibit FGFRs, this is a high-priority target family.[4][5]

-

Receptor Tyrosine Kinases (c-Met, ROS1, ALK) : These kinases are frequently implicated in oncogenesis through mutation or overexpression. The approved drug Entrectinib is an indazole-based inhibitor of ROS1 and ALK, providing a strong rationale for screening against these targets.[5]

-

Pim Kinases : This family of serine/threonine kinases is involved in cell survival and proliferation. Indazole derivatives have been successfully optimized to yield picomolar inhibitors of Pim kinases, making them another attractive target set.[4]

-

PAK1 (p21-activated kinase 1) : PAK1 is a key regulator of the cytoskeleton and is deeply involved in cell migration and invasion—hallmarks of metastasis. The development of potent PAK1 inhibitors from 1H-indazole-3-carboxamide scaffolds directly links the core structure of this guide to a critical cancer target.[6]

Proposed Investigational Workflow for Kinase Target Validation

A systematic, multi-step approach is required to identify and validate a specific kinase target. The workflow should progress from broad, high-throughput screening to specific, mechanism-of-action studies in a relevant cellular context.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Modular [3+2] Cycloaddition Strategy for the Synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate

Abstract: The indazole framework is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant agents. This document provides a comprehensive guide for the synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate, a valuable substituted indazole intermediate. The protocol leverages a robust and highly efficient [3+2] cycloaddition between an in situ-generated 4-methoxybenzyne and ethyl diazoacetate. We present a detailed mechanistic rationale, step-by-step experimental procedures for precursor synthesis and the core cycloaddition reaction, and essential characterization and safety data. This guide is intended for researchers, chemists, and professionals in drug discovery and development seeking a reliable and scalable method for accessing this important heterocyclic scaffold.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heteroaromatic compounds that are considered "privileged structures" in drug discovery. Their unique chemical architecture allows them to act as bioisosteres for other aromatic systems, such as indoles or purines, enabling them to interact with a wide array of biological targets with high affinity and selectivity. The specific target of this protocol, this compound, serves as a versatile building block for the elaboration of more complex molecules, with the methoxy and ethyl ester functionalities providing handles for further chemical modification.

Traditional methods for indazole synthesis can suffer from harsh reaction conditions, limited substrate scope, and the formation of regioisomeric mixtures. The [3+2] cycloaddition of an aryne with a diazo compound offers a powerful and elegant alternative, providing direct access to the indazole core under mild conditions.[1][2] This approach, particularly using the Kobayashi method for aryne generation from ortho-silylaryl triflates, is noted for its high efficiency and functional group tolerance.[3]

Mechanistic Rationale: The [3+2] Cycloaddition Pathway

The synthesis proceeds via a two-stage, one-pot process: (A) the fluoride-induced generation of the reactive aryne intermediate, 4-methoxybenzyne, and (B) the subsequent [3+2] cycloaddition with ethyl diazoacetate.

A. In Situ Generation of 4-Methoxybenzyne: The reaction is initiated by the generation of 4-methoxybenzyne from its stable precursor, 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate. A fluoride source, typically tetrabutylammonium fluoride (TBAF), is used to trigger a 1,2-elimination. The fluoride ion's high affinity for silicon facilitates the cleavage of the C-Si bond, while the triflate group, being an excellent leaving group, departs simultaneously to form the highly reactive, strained triple bond of the aryne.[3][4][5] TBAF is favored for its high solubility in common organic solvents like tetrahydrofuran (THF), allowing the reaction to proceed smoothly at low temperatures.[6]

B. [3+2] Cycloaddition and Tautomerization: The generated 4-methoxybenzyne acts as the dipolarophile and is immediately trapped by ethyl diazoacetate, which serves as the 1,3-dipole. The cycloaddition proceeds to form a transient 3H-indazole intermediate. This intermediate is unstable and rapidly undergoes a 1,3-hydrogen shift to afford the thermodynamically more stable aromatic 1H-indazole product.[1] The regioselectivity of the addition to unsymmetrical benzynes can be influenced by both electronic and steric factors.[1]

Diagram 1: Overall Reaction Scheme

Experimental Protocols

Safety Precautions:

-

Ethyl diazoacetate is potentially explosive and toxic. It should be handled with care in a well-ventilated fume hood, away from heat, sparks, and strong acids. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7][8][9]

-

Triflate precursors and reagents like TBAF can be corrosive and moisture-sensitive. Handle in an inert atmosphere where specified and use appropriate PPE.[6]

-

The generation of benzyne from silyl triflates is generally considered safe for laboratory scale, with no significant exotherms or pressure buildup observed under typical conditions.[4][5][10]

Protocol 1: Synthesis of Benzyne Precursor (4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate)

This protocol is adapted from standard procedures for the synthesis of silyl triflate precursors.[3][11]

-

Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add 4-methoxyphenol (1.0 equiv) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

-

Silylation (Illustrative Step): While specific literature for this exact precursor's synthesis may vary, a common route involves ortho-silylation. This often requires protection of the phenol, followed by directed ortho-metalation (e.g., with t-BuLi) and quenching with TMS-Cl. The protecting group is then removed to yield 4-methoxy-2-(trimethylsilyl)phenol.

-

Triflation: Dissolve the resulting 4-methoxy-2-(trimethylsilyl)phenol (1.0 equiv) in anhydrous DCM in a flame-dried flask under argon. Cool the mixture to -10 °C.

-

Add pyridine (1.1 equiv) dropwise.

-

Slowly add trifluoromethanesulfonic anhydride (1.05 equiv) dropwise, ensuring the internal temperature remains below 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Quench the reaction by slowly adding cold 1N HCl. Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by vacuum distillation or column chromatography on silica gel to yield the title precursor as an oil.

Protocol 2: [3+2] Cycloaddition for this compound

This protocol is adapted from the highly reliable Organic Syntheses procedure for the parent, unsubstituted compound.[12]

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Charge the flask with the benzyne precursor, 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate (1.0 equiv, commercially available as CAS 556812-41-0), and ethyl diazoacetate (1.5 equiv).[13]

-

Solvent Addition: Introduce anhydrous tetrahydrofuran (THF) via cannula and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Benzyne Generation and Cycloaddition: While stirring vigorously, add a 1.0 M solution of TBAF in THF (1.8 equiv) dropwise via syringe over approximately 40 minutes. A color change to orange is typically observed.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at -78 °C for 1.5 hours. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight (approx. 16-18 hours).

-

Workup: Concentrate the reaction mixture by rotary evaporation. Pour the residue into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield a crude oil. Purify this residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, e.g., starting from 4:1) to afford This compound as a solid.

Diagram 2: Experimental Workflow

Data Summary & Characterization

The following table summarizes key information for the reagents and the final product. Spectroscopic data for the final product are predicted based on analogous structures reported in the literature.[14]

| Compound | CAS Number | Formula | Mol. Weight ( g/mol ) | Expected Yield | Appearance |

| 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | 556812-41-0 | C₁₁H₁₅F₃O₄SSi | 344.38 | N/A | Oil |

| Ethyl Diazoacetate | 623-73-4 | C₄H₆N₂O₂ | 114.10 | N/A | Yellow Oil |

| This compound | 858671-77-9 | C₁₁H₁₂N₂O₃ | 220.22 | ~75-85% | Off-white solid |

Expected Characterization Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ ~10.5 (br s, 1H, NH), 8.10 (d, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 6.90 (dd, 1H, Ar-H), 4.45 (q, 2H, -OCH₂CH₃), 3.90 (s, 3H, -OCH₃), 1.45 (t, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~163.5 (C=O), 158.0 (Ar-C), 142.0 (Ar-C), 135.0 (Ar-C), 123.0 (Ar-C), 115.0 (Ar-C), 95.0 (Ar-C), 61.5 (-OCH₂CH₃), 55.8 (-OCH₃), 14.5 (-OCH₂CH₃).

-

IR (KBr, cm⁻¹): ~3300 (N-H stretch), 2980 (C-H stretch), 1715 (C=O stretch, ester), 1620, 1480 (C=C stretch, aromatic).

-

HRMS (ESI): Calculated for C₁₁H₁₃N₂O₃ [M+H]⁺, found within ±5 ppm.

Conclusion

The [3+2] cycloaddition between in situ-generated benzynes and diazo compounds stands as a premier method for the construction of the indazole scaffold. The protocol detailed herein for this compound offers a reliable, high-yielding, and scalable route that avoids the use of harsh reagents or transition metal catalysts. By providing a thorough mechanistic explanation and a validated, step-by-step procedure, this application note serves as a practical guide for researchers in medicinal chemistry and organic synthesis to access this valuable molecular framework.

References

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]